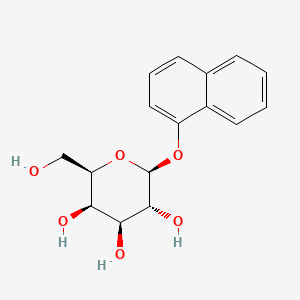

1-Naphthyl b-D-galactopyranoside

Description

Significance of Glycoside Chemistry in Biological Systems

Glycosides are a diverse and abundant class of molecules in which a sugar molecule is linked to a non-sugar functional group, known as an aglycone, through a glycosidic bond. wikipedia.org This structure imparts a dual nature to the molecule, influencing its solubility, stability, and biological activity. libretexts.org In biological systems, glycosides are integral to a vast array of processes. numberanalytics.com They play critical roles in cell-cell recognition, signaling, and adhesion, which are fundamental to processes like immune responses and inflammation. numberanalytics.com

Furthermore, glycosylation, the process of attaching sugar moieties to proteins and lipids, significantly modifies their function and stability. numberanalytics.com For instance, N-glycosylation and O-glycosylation of proteins can influence their folding, trafficking, and enzymatic activity. numberanalytics.com Plants, in particular, utilize glycosides for various purposes, including the storage of chemical defenses in an inactive form, which can be activated by enzymatic hydrolysis when threatened by herbivores. wikipedia.orgebsco.com The diverse biological activities of glycosides have also made them valuable in medicine, with examples including cardiac glycosides for heart conditions and certain antibiotic glycosides. numberanalytics.comebsco.com

Overview of β-D-Galactosidase Enzymes and their Catalytic Roles

β-D-galactosidase (β-gal) is a glycoside hydrolase enzyme that specifically catalyzes the hydrolysis of β-D-galactosides, breaking the β-glycosidic bond to release terminal non-reducing β-D-galactose residues. wikipedia.org This enzyme is crucial for the metabolism of lactose (B1674315), a sugar found in milk. researchgate.net In Escherichia coli, the lacZ gene codes for β-galactosidase, which is a key component of the lac operon, a classic model for gene regulation. nih.govnih.gov

The catalytic action of β-galactosidase involves three main reactions: the hydrolysis of lactose into its constituent monosaccharides, galactose and glucose; the transgalactosylation of lactose to form allolactose, the natural inducer of the lac operon; and the subsequent hydrolysis of allolactose. nih.govresearchgate.net The enzyme is highly specific for the D-galactose portion of its substrates but exhibits lower specificity for the aglycone part, allowing it to act on a variety of β-D-galactosides. nih.gov This property is fundamental to its widespread use in molecular biology.

Historical and Contemporary Role of Synthetic Glycosides, including Naphthyl Derivatives, as Research Probes

The ability of β-galactosidase to hydrolyze various synthetic substrates has made it an invaluable tool in scientific research. nih.gov Synthetic glycosides are designed with a specific aglycone that, upon cleavage by the enzyme, produces a detectable signal. nih.gov This principle underlies many assays used to detect and quantify β-galactosidase activity.

Historically, chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) were developed, which release a colored product upon hydrolysis. nih.gov A significant advancement was the development of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal). Hydrolysis of X-gal by β-galactosidase produces a blue precipitate, making it an excellent reporter for identifying bacterial colonies expressing a functional enzyme in cloning applications. nih.govgbiosciences.com

More recently, the focus has shifted to developing more sensitive and diverse probes, including fluorogenic substrates. nih.gov Naphthyl derivatives, such as 1-naphthyl β-D-galactopyranoside, represent a class of these synthetic substrates. gbiosciences.comsigmaaldrich.com The hydrolysis of these compounds by β-galactosidase releases naphthol or its derivatives, which can be detected, often with high sensitivity. google.com The ongoing development of novel synthetic glycosides continues to expand the toolkit available for studying enzymatic activity and for various applications in biotechnology and medical diagnostics. nih.govnih.gov

Properties of 1-Naphthyl β-D-galactopyranoside

| Property | Value |

| Molecular Formula | C16H18O6 |

| Molecular Weight | 306.31 g/mol |

| Physical State | Crystalline powder |

| Solubility | Soluble in organic solvents |

| Synonyms | 1-naphthalenyl beta-D-galactopyranoside |

Table generated from data in PubChem. nih.gov

Commonly Used Chromogenic Substrates for β-Galactosidase

| Substrate | Abbreviation | Color of Product |

| 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside | X-Gal | Blue |

| ortho-Nitrophenyl-β-D-galactopyranoside | ONPG | Yellow |

| p-Naphtholbenzein-β-d-galactopyranoside | PNB-Gal | Pink |

| 6-Bromo-2-naphthyl-β-D-galactopyranoside | Yellow |

Table compiled from various sources. nih.govscbt.commedchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-LYYZXLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289322 | |

| Record name | 1-Naphthalenyl β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41335-32-4 | |

| Record name | 1-Naphthalenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41335-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041335324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenyl β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Structural Modification of 1 Naphthyl β D Galactopyranoside

Established Synthetic Methodologies for Glycoside Linkage Formation

The creation of the β-glycosidic bond between the 1-naphthyl aglycone and the D-galactose sugar unit is a cornerstone of the synthesis of 1-Naphthyl β-D-galactopyranoside. Several classical and modern glycosylation methods are employed to achieve this transformation with high yield and stereoselectivity.

Glycosylation Reaction Mechanisms and Stereochemical Control

The stereochemical outcome of a glycosylation reaction is paramount, and for 1-Naphthyl β-D-galactopyranoside, a 1,2-trans configuration is required. The formation of this specific linkage is often directed by the choice of protecting groups on the sugar donor and the reaction conditions.

One of the most reliable methods for achieving a 1,2-trans glycosidic linkage is through neighboring group participation . nih.govwikipedia.org When an acyl-type protecting group, such as an acetyl or benzoyl group, is placed at the C2 position of the galactose donor, it can assist in the departure of the leaving group at the anomeric center (C1). This participation leads to the formation of a stable cyclic dioxolenium ion intermediate. nih.gov The subsequent nucleophilic attack by the 1-naphthol (B170400) can then only occur from the opposite (alpha) face, resulting in the desired β-glycoside. nih.gov

Several named reactions are commonly used for this purpose:

Koenigs-Knorr Reaction: This is one of the oldest and most well-established glycosylation methods. wikipedia.orgchemeurope.com It typically involves the reaction of a glycosyl halide (e.g., acetobromogalactose) with an alcohol (1-naphthol in this case) in the presence of a promoter, often a silver or mercury salt. wikipedia.orgchemeurope.comnih.gov The use of silver salts like silver carbonate or silver oxide is classic, while the use of mercury salts is often referred to as the Helferich method. wikipedia.orgwikipedia.org The reaction proceeds with inversion of configuration at the anomeric center, so starting with an α-glycosyl halide leads to a β-glycoside. wikipedia.orglibretexts.org

Helferich Method: This method can refer to the glycosylation using a glycosyl halide with a mercury salt promoter or the use of a glycosyl acetate (B1210297) with a Lewis acid catalyst. wikipedia.orgnumberanalytics.com The latter approach, using peracetylated sugars like penta-O-acetyl-β-D-glucose, can be driven to high yields and β-stereoselectivity with catalysts like boron trifluoride etherate, sometimes in the presence of an organic base. mdpi.com

The stereoselectivity of glycosylation can also be influenced by the solvent and additives. nih.gov For instance, solvents like diethyl ether may favor the formation of α-glycosides, while dichloromethane (B109758) can lead to more of the β-isomer. nih.gov The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical outcome. numberanalytics.com

Enzymatic synthesis offers an alternative, highly stereoselective route. β-Galactosidases are enzymes that naturally catalyze the hydrolysis of β-galactosides but can also be used in transglycosylation reactions. acs.orgnih.gov In a transglycosylation process, the enzyme uses a galactosyl donor to transfer the galactose unit to an acceptor molecule, such as 1-naphthol, with retention of the anomeric configuration. acs.orgnih.govwikipedia.org This method provides excellent control over the formation of the β-linkage.

Protecting Group Strategies in Complex Carbohydrate Synthesis

The numerous hydroxyl groups on a carbohydrate like galactose necessitate a sophisticated use of protecting groups to ensure regioselectivity during synthesis. nih.govacs.org These protecting groups temporarily mask the hydroxyls that are not intended to react. nih.gov

Common protecting groups in carbohydrate chemistry include:

Esters: Acetyl (Ac) and benzoyl (Bz) groups are frequently used. They are stable to acidic conditions but can be removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol). acs.org As mentioned, acyl groups at the C2 position are crucial for directing β-glycosylation. nih.gov

Ethers: Benzyl (B1604629) (Bn) ethers are widely used for their stability under a wide range of reaction conditions and can be removed by catalytic hydrogenation. acs.org

Acetals and Ketals: Isopropylidene and benzylidene acetals are used to protect diols, such as the 4,6-hydroxyls of galactose. acs.orgnumberanalytics.com These are typically installed under acidic conditions and can be removed by acid hydrolysis. numberanalytics.com

A key aspect of complex carbohydrate synthesis is the concept of orthogonal protection . This strategy involves using multiple types of protecting groups that can be removed under different, specific conditions without affecting the others. nih.govresearchgate.net This allows for the sequential and regioselective deprotection and modification of the carbohydrate. For instance, one could use benzyl ethers (removed by hydrogenation), acetyl esters (removed by base), and a silyl (B83357) ether (removed by fluoride (B91410) ions) on the same molecule, allowing for precise control over which hydroxyl group is exposed for subsequent reactions.

Synthesis of Structurally Modified 1-Naphthyl β-D-Galactopyranoside Analogues

The ability to modify the structure of 1-Naphthyl β-D-galactopyranoside at either the naphthyl aglycone or the galactopyranoside sugar unit allows for the creation of a library of analogues for various applications, including structure-activity relationship studies.

Modifications to the Naphthyl Aglycone Moiety

The naphthyl group provides a versatile scaffold for chemical modification. Standard aromatic substitution reactions can be employed to introduce a wide range of functional groups onto the naphthalene (B1677914) ring system before or after the glycosylation step. These modifications can alter the electronic properties, hydrophobicity, and steric bulk of the aglycone.

| Modification Strategy | Reagents and Conditions | Potential Functional Groups Introduced |

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Bromo (-Br) or Chloro (-Cl) |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid (-SO₃H) |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl (-COR) |

| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | Alkyl (-R) |

This table provides examples of common aromatic substitution reactions that can be applied to the naphthyl moiety.

For instance, studies on naphthyl-xylosides have explored the impact of the aglycone structure on biological activity. nih.gov Similar strategies can be applied to 1-naphthyl β-D-galactopyranoside to investigate how changes in the aglycone affect its properties. The synthesis of naphthalene glycosides from natural sources also reveals a variety of substitutions on the naphthyl ring, providing a blueprint for synthetic targets. researchgate.net

Derivatization of the Galactopyranoside Sugar Unit

The galactose moiety offers multiple hydroxyl groups that can be selectively modified to produce a wide range of derivatives. nih.gov This often involves a carefully planned protecting group strategy to expose a single hydroxyl group for reaction.

Common derivatization reactions include:

Acylation: Introduction of acyl groups (e.g., cinnamoyl) via reaction with acyl chlorides or anhydrides. This can be done selectively, for example, at the primary 6-OH position. nih.gov

Alkylation: Formation of ethers by reaction with alkyl halides in the presence of a base.

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes. For example, the primary alcohol at C6 can be selectively oxidized to a carboxylic acid.

Deoxygenation: Replacement of a hydroxyl group with a hydrogen atom.

Fluorination: Substitution of a hydroxyl group with a fluorine atom, which can significantly alter the sugar's electronic properties and conformational preferences. nih.gov

The synthesis of nucleoside analogues often involves extensive modification of the sugar ring, and these methodologies can be adapted for the derivatization of the galactopyranoside unit in 1-Naphthyl β-D-galactopyranoside. nih.gov For example, selective acylation has been used to create a series of methyl β-D-galactopyranoside analogs with various acyl groups at different positions. nih.gov

Purification and Analytical Confirmation of Synthetic Products

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and side products. Given the polar nature of glycosides, chromatographic techniques are indispensable.

Purification Techniques:

Column Chromatography: Silica gel column chromatography is a standard method for purifying glycosides. researchgate.netcolumn-chromatography.com The polarity of the eluent is gradually increased to separate the desired product from less polar impurities.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for the purification and analysis of glycosides, offering high resolution and sensitivity. frontiersin.orgnih.gov

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and preliminary fractionation of the reaction mixture before final purification. nih.gov

Analytical Confirmation: Once a pure compound is obtained, its structure must be rigorously confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for the structural elucidation of glycosides. frontiersin.orgacs.org

¹H NMR: Provides information about the number and connectivity of protons. The coupling constant (J-value) of the anomeric proton (H-1) is particularly important for determining the stereochemistry of the glycosidic linkage. For β-galactosides, a large axial-axial coupling constant is typically observed. acs.org

²D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the spectrum and unambiguous confirmation of the structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help to identify the aglycone and sugar components. nih.gov The observation of a neutral loss corresponding to the galactose unit is a characteristic feature in the MS/MS spectra of many glycosides. nih.gov

These advanced analytical techniques are crucial for ensuring the identity and purity of the synthesized 1-Naphthyl β-D-galactopyranoside and its analogues. frontiersin.orgyoutube.com

Enzymatic Interaction and Kinetic Analysis of 1 Naphthyl β D Galactopyranoside

Substrate Specificity and Hydrolysis by Diverse β-D-Galactosidases

β-D-Galactosidases are a widespread group of enzymes found in a variety of organisms, from bacteria to eukaryotes, and are responsible for breaking down β-D-galactoside linkages. taylorandfrancis.com The specificity of these enzymes for different substrates, including synthetic ones like 1-Naphthyl β-D-galactopyranoside, can vary significantly depending on the enzyme's source and its specific structural features. nih.gov The hydrolysis of this substrate is a key reaction used to characterize the activity of these enzymes. gbiosciences.com

The β-galactosidase from Escherichia coli, encoded by the lacZ gene, is one of the most extensively studied enzymes. uniprot.org It is a tetrameric protein that requires magnesium and sodium ions for optimal activity. uniprot.org This enzyme is known to hydrolyze a range of β-D-galactoside substrates, including the synthetic chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is structurally similar to lactose (B1674315). kenyon.edukenyon.edu The hydrolysis of ONPG by LacZ produces a yellow product, o-nitrophenol, allowing for a colorimetric assay of enzyme activity. kenyon.edukenyon.edu

The active site of LacZ can bind various galactosides, and the efficiency of hydrolysis is influenced by the nature of the aglycone group (the non-sugar portion of the glycoside). wikipedia.org Studies on competitive inhibitors have provided insights into the binding interactions within the active site. For instance, the binding of competitive inhibitors like β-D-galactopyranosylbenzene has been investigated to understand the role of specific residues, such as tyrosine-501, in the active site. nih.gov Furthermore, research on mutant forms of LacZ has revealed that changes in the amino acid sequence can alter substrate specificity and the rate-limiting step of the hydrolysis reaction. nih.gov The enzyme exhibits a "branch specificity," preferentially cleaving galactosyl groups at certain positions in branched oligosaccharides, which is attributed to specific recognition of parts of the aglycone. nih.gov

The hydrolysis reaction catalyzed by LacZ proceeds through a two-step mechanism involving a covalent galactosyl-enzyme intermediate. wikipedia.org This has been demonstrated through studies with suicide substrates like β-D-galactopyranosylmethyl-p-nitrophenyltriazene, which irreversibly inactivate the enzyme. nih.gov

β-D-Galactosidases are also prevalent in eukaryotes and various other microorganisms, where they play crucial roles in metabolism. For instance, β-galactosidase from the fungus Aspergillus niger has been purified and shown to efficiently hydrolyze p-nitrophenyl β-D-galactopyranoside. nih.gov Its substrate specificity is influenced by the linkage of the galactose residue. nih.gov Similarly, β-galactosidase from Aspergillus oryzae is also capable of hydrolyzing synthetic substrates, although its inactivation by certain compounds can differ from that of the E. coli enzyme.

In the context of human health, lysosomal β-galactosidase is essential, and its deficiency leads to GM1-gangliosidosis. Studies on fibroblasts from patients with this condition have shown that while the enzyme may be present in normal amounts, its catalytic activity per molecule is significantly reduced. nih.govresearchgate.net

β-Galactosidases from various sources exhibit different optimal conditions for activity. For example, an enzyme from the germinating seeds of Vigna sinensis has an optimal pH of 4.5 and is inhibited by most metal ions. nih.gov In contrast, the enzyme from Lactobacillus plantarum shows optimal activity at pH 6.5 for ONPG and is activated by Mg2+ ions. nih.gov The immobilization of β-galactosidases, such as those from young rat brain, has been shown to retain a significant portion of their activity towards substrates like p-nitrophenyl-β-D-galactopyranoside. nih.gov

The following table summarizes the sources and some characteristics of various β-D-galactosidases:

| Enzyme Source | Optimal pH | Activators/Inhibitors | Notes |

| Escherichia coli (LacZ) | ~7.0-7.5 | Requires Mg2+ and Na+ | Extensively studied bacterial enzyme. uniprot.orgnih.gov |

| Aspergillus niger | - | - | Shows specificity based on glycosidic linkage. nih.gov |

| Aspergillus oryzae | 7.5 | - | Can be inactivated by specific triazene (B1217601) derivatives. pjlss.edu.pk |

| Human Lysosomes | - | - | Deficiency leads to GM1-gangliosidosis. nih.govresearchgate.net |

| Vigna sinensis | 4.5 | Inhibited by most metal ions | Plant-derived β-galactosidase. nih.gov |

| Lactobacillus plantarum | 6.5 (for ONPG) | Activated by Mg2+ | Bacterial enzyme with potential industrial applications. nih.gov |

| Young Rat Brain | - | - | Can be immobilized while retaining activity. nih.gov |

| Kluyveromyces fragilis | ~7.0 | - | Used in immobilized form for lactose hydrolysis. nih.gov |

Determination of Enzyme Kinetic Parameters

The study of enzyme kinetics provides quantitative information about the catalytic efficiency and substrate affinity of an enzyme. For β-galactosidases, kinetic parameters are often determined using chromogenic substrates like 1-Naphthyl β-D-galactopyranoside or, more commonly, o-nitrophenyl-β-D-galactopyranoside (ONPG), which allows for easy spectrophotometric measurement of the reaction rate. nih.govpjlss.edu.pk

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction velocity (V), the substrate concentration ([S]), the maximum reaction velocity (V_max), and the Michaelis constant (K_m). washington.edulibretexts.org V_max represents the rate of the reaction when the enzyme is saturated with the substrate, while K_m is the substrate concentration at which the reaction rate is half of V_max, and it is an inverse measure of the substrate's affinity for the enzyme. washington.edulibretexts.org

These parameters are typically determined by measuring the initial reaction rate at various substrate concentrations and then fitting the data to the Michaelis-Menten equation. libretexts.org Graphical methods like the Lineweaver-Burk plot are often used for this purpose. nih.gov

Kinetic studies on β-galactosidases from various sources have revealed a wide range of K_m and V_max values, reflecting differences in their catalytic properties and substrate affinities. For example, the β-galactosidase from Lactobacillus plantarum HF571129 was found to have a K_m of 6.644 mM and a V_max of 147.5 µmol min⁻¹ mg⁻¹ for the substrate ONPG. nih.gov In another study, the β-galactosidase from Aspergillus oryzae exhibited a K_m of 0.800 mM and a V_max of 0.0864 A/min with ONPG as the substrate, as determined by a Lineweaver-Burk plot. pjlss.edu.pk The cationic form of β-galactosidase from germinating seeds of Vigna sinensis showed a K_m of 2.0 mM for o-nitrophenyl β-D-galactoside. nih.gov

The following table presents a selection of reported K_m and V_max values for β-galactosidases from different sources with ONPG or related substrates.

| Enzyme Source | Substrate | K_m (mM) | V_max | Reference |

| Lactobacillus plantarum HF571129 | ONPG | 6.644 | 147.5 µmol min⁻¹ mg⁻¹ | nih.gov |

| Aspergillus oryzae | ONPG | 0.800 | 0.0864 A/min | pjlss.edu.pk |

| Vigna sinensis (cationic form) | o-nitrophenyl β-D-galactoside | 2.0 | - | nih.gov |

The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m, where k_cat is the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. researchgate.net This ratio is a measure of how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. nih.gov

For the β-galactosidase from Lactobacillus plantarum HF571129, the turnover number (k_cat) for ONPG was calculated to be 60.24 s⁻¹, and the catalytic efficiency (k_cat/K_m) was 9.06 s⁻¹mM⁻¹. nih.gov In a study on mutant β-galactosidases from Escherichia coli, engineered variants showed significant improvements in both turnover rates (k_cat) and catalytic efficiencies (k_cat/K_m). nih.gov

The turnover of lysosomal β-galactosidase has also been investigated in human fibroblasts. In normal cells, the turnover time is approximately 10 days. nih.govresearchgate.net However, in cells from patients with combined β-galactosidase and neuraminidase deficiency, the turnover time is drastically reduced to 1 day. nih.govresearchgate.net

The following table provides a summary of reported catalytic efficiency and turnover rates for β-galactosidases.

| Enzyme Source | Substrate | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Turnover Time | Reference |

| Lactobacillus plantarum HF571129 | ONPG | 60.24 | 9.06 | - | nih.gov |

| Human Fibroblasts (normal) | - | - | - | ~10 days | nih.govresearchgate.net |

| Human Fibroblasts (mutant) | - | - | - | 1 day | nih.govresearchgate.net |

Mechanistic Insights into Enzymatic Glycosidic Bond Cleavage

The cleavage of the glycosidic bond by β-galactosidases is a hydrolysis reaction that involves the addition of a water molecule. jackwestin.com These enzymes are classified as glycoside hydrolases, which employ specific catalytic mechanisms to break this stable covalent bond. researchgate.net

The generally accepted mechanism for many retaining β-galactosidases, including the E. coli LacZ enzyme, involves a two-step, double-displacement process. wikipedia.org In the first step, a nucleophilic residue in the enzyme's active site (identified as Glu-537 in LacZ) attacks the anomeric carbon of the galactose moiety, leading to the formation of a covalent glycosyl-enzyme intermediate and the release of the aglycone (in this case, 1-naphthol). wikipedia.orgresearchgate.net This step is facilitated by an acidic residue (proposed to be Glu-461 in LacZ) that protonates the glycosidic oxygen. wikipedia.orgresearchgate.net

In the second step, a water molecule, activated by the now basic residue (Glu-461), attacks the anomeric carbon of the glycosyl-enzyme intermediate, displacing the nucleophilic residue and releasing the galactose product with the same anomeric configuration as the original substrate. wikipedia.org

Evidence for this covalent intermediate has been obtained through studies using mechanism-based inhibitors and kinetic analyses. researchgate.net For example, the observation of a "burst" of product release in certain mutant enzymes provides strong evidence for a two-step mechanism with sequential product release. nih.gov

In contrast, inverting glycoside hydrolases utilize a single-step mechanism where a general base activates a water molecule to directly attack the anomeric carbon, while a general acid protonates the leaving group, resulting in an inversion of the anomeric stereochemistry. researchgate.net

More recently, an alternative mechanism for glycosidic bond cleavage involving β-elimination has been described for some enzymes, particularly those acting on modified sugar substrates. nih.gov This mechanism involves the oxidation of the sugar ring, followed by elimination, water addition, and subsequent reduction. nih.gov

Advanced Analytical and Biotechnological Applications in Research

Application as a Chromogenic and Fluorogenic Substrate in Enzyme Assays

1-Naphthyl β-D-galactopyranoside is a versatile substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. The enzymatic cleavage of 1-Naphthyl β-D-galactopyranoside releases 1-naphthol (B170400), a molecule that can be detected through both colorimetric and fluorescent methods. This dual-detection capability makes it a highly useful tool in various enzyme assay formats.

Development of Spectrophotometric Detection Methods

The hydrolysis of 1-Naphthyl β-D-galactopyranoside by β-galactosidase yields 1-naphthol, which can be quantified spectrophotometrically. The released 1-naphthol can react with a diazonium salt, such as Fast Blue B, to produce a colored azo dye. The intensity of the resulting color is directly proportional to the amount of 1-naphthol produced, and thus to the activity of the β-galactosidase enzyme. This colorimetric method provides a straightforward and quantitative way to measure enzyme activity in various samples.

A related compound, 4-nitro-1-naphthyl-β-D-galactopyranoside, has been shown to be an effective chromogenic substrate. sigmaaldrich.com Upon hydrolysis by β-galactosidase, it releases 4-nitro-1-naphthol (B44699), which has a higher absorptivity at 450 nm compared to the products of other common substrates like ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and para-nitrophenyl-β-D-galactopyranoside under neutral or slightly acidic conditions. sigmaaldrich.com This enhanced absorptivity can lead to a lower limit of quantification in enzyme-linked immunosorbent assays (ELISAs). sigmaaldrich.com

Fluorometric Assays utilizing Naphthol Fluorescence

In addition to colorimetric detection, the 1-naphthol released from the enzymatic cleavage of 1-Naphthyl β-D-galactopyranoside exhibits intrinsic fluorescence. This property allows for the development of highly sensitive fluorometric assays. The fluorescence of 1-naphthol can be measured at an emission wavelength of approximately 465 nm with an excitation wavelength of around 320 nm. Fluorometric assays are generally more sensitive than spectrophotometric assays, enabling the detection of lower enzyme concentrations.

The use of fluorogenic substrates is particularly advantageous for detecting enzyme activity in complex biological samples where background absorbance might interfere with colorimetric measurements. The high sensitivity of fluorescence detection also makes it suitable for high-throughput screening applications where small sample volumes and low enzyme concentrations are common.

Comparative Studies with Other Synthetic β-D-Galactopyranoside Substrates (e.g., ONPG, X-Gal, MUG)

Several synthetic substrates for β-galactosidase are commonly used in research, each with its own advantages and disadvantages. Comparative studies help researchers choose the most appropriate substrate for their specific application.

o-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely used chromogenic substrate that releases o-nitrophenol upon hydrolysis, a yellow-colored compound. nih.govmicrobeonline.com The catalytic efficiency of Escherichia coli β-galactosidase on a modified naphthyl substrate, 4-nitro-1-naphthyl-β-D-galactopyranoside, is reported to be about 40% of that on ONPG at pH 7.4. sigmaaldrich.com However, the resulting product, 4-nitro-1-naphthol, has a significantly higher absorptivity than o-nitrophenol. sigmaaldrich.com

5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) is another popular chromogenic substrate that produces a blue, insoluble precipitate upon hydrolysis. This makes it ideal for in situ staining of cells and tissues to identify β-galactosidase activity, often used in blue-white screening in molecular cloning. researchgate.netinterchim.fr While excellent for qualitative visualization, the insolubility of the product makes it less suitable for quantitative solution-based assays. nih.gov

4-Methylumbelliferyl-β-D-galactopyranoside (MUG) is a fluorogenic substrate that releases the highly fluorescent compound 4-methylumbelliferone (B1674119) upon cleavage. researchgate.netjournalcjast.com MUG-based assays are known for their high sensitivity. researchgate.net

The choice between these substrates often depends on the required sensitivity, whether a quantitative or qualitative result is needed, and the specific experimental conditions.

Table 1: Comparison of Common β-Galactosidase Substrates

| Substrate | Detection Method | Product | Key Features |

| 1-Naphthyl β-D-galactopyranoside | Chromogenic/Fluorogenic | 1-Naphthol | Dual detection capability |

| ONPG | Chromogenic | o-Nitrophenol | Widely used, yellow soluble product microbeonline.com |

| X-Gal | Chromogenic | Dimerized, oxidized indigo | Blue insoluble precipitate, for in situ staining researchgate.netinterchim.fr |

| MUG | Fluorogenic | 4-Methylumbelliferone | High sensitivity, fluorescent product researchgate.netjournalcjast.com |

Utilization in Reporter Gene Systems (Non-Human Organismal and Cellular Contexts)

The lacZ gene, which encodes for β-galactosidase, is one of the most commonly used reporter genes in molecular biology. Its expression can be easily monitored using substrates like 1-Naphthyl β-D-galactopyranoside.

Monitoring LacZ Gene Expression in Prokaryotic and Eukaryotic Cell Lines

In both prokaryotic and eukaryotic cells, the lacZ gene can be linked to a promoter of interest. The expression of the lacZ gene, and therefore the activity of the β-galactosidase enzyme, serves as a proxy for the activity of the promoter. By adding 1-Naphthyl β-D-galactopyranoside to the cell lysate or, in some cases, to live cells, researchers can quantify the level of gene expression. This is a fundamental technique for studying gene regulation and function. The ability to use both colorimetric and fluorometric detection methods with 1-Naphthyl β-D-galactopyranoside provides flexibility in experimental design and detection sensitivity.

High-Throughput Screening for Enzyme Activity, Inducers, and Inhibitors

High-throughput screening (HTS) is a crucial process in drug discovery and enzyme engineering, allowing for the rapid testing of thousands of compounds. nih.govfrontiersin.orgresearchgate.net The use of 1-Naphthyl β-D-galactopyranoside in β-galactosidase-based assays is well-suited for HTS. The enzymatic reaction can be performed in microplate format, and the resulting color or fluorescence can be read quickly using automated plate readers. This enables the efficient screening of chemical libraries for potential inducers or inhibitors of β-galactosidase activity. Furthermore, in reporter gene assays, this system can be used to screen for compounds that modulate the activity of a specific promoter linked to the lacZ gene.

Applications in Microbiological and Cellular Research (excluding clinical human diagnostics)

Detection and Identification of β-D-Galactosidase Producing Microorganisms

1-Naphthyl-β-D-galactopyranoside serves as a crucial chromogenic substrate for the detection and identification of microorganisms that produce the enzyme β-D-galactosidase. This enzyme plays a significant role in the metabolism of lactose (B1674315) by hydrolyzing it into glucose and galactose. The ability to produce β-galactosidase is a key characteristic used in the differentiation of various bacterial species, particularly within the Enterobacteriaceae family.

The principle behind the use of 1-Naphthyl-β-D-galactopyranoside lies in the enzymatic cleavage of the substrate. When a microorganism possessing β-galactosidase is cultured on a medium containing this compound, the enzyme hydrolyzes the glycosidic bond, releasing 1-naphthol. The liberated 1-naphthol can then react with a suitable coupling agent, often a diazonium salt like Fast Blue B or Fast Garnet GBC, which is also incorporated into the medium. nih.gov This reaction results in the formation of a distinctly colored, often insoluble, precipitate at the site of microbial growth. For instance, the coupling of 1-naphthol with Fast Blue B produces a black or deep purple azo dye, allowing for easy visual identification of β-galactosidase-positive colonies.

This method offers a specific and straightforward approach for detecting β-galactosidase activity. nih.gov It is particularly advantageous in solid media, as the colored product is localized to the colonies, preventing diffusion and enabling clear differentiation between positive and negative organisms on the same plate. nih.gov

An alternative to diazonium salts for visualizing the enzymatic activity involves the inherent properties of the released aglycone. For example, p-naphtholbenzein-β-D-galactopyranoside (PNB-Gal), a derivative, releases p-naphtholbenzein (B87086) upon hydrolysis, which appears as a pink precipitate restricted to the bacterial colony. nih.gov This eliminates the need for an additional coupling reagent.

The application of such chromogenic substrates extends to various microbiological assays. For instance, in a study evaluating new substrates, the performance of p-naphtholbenzein-β-D-galactopyranoside was compared to the well-established substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). nih.govnih.gov The results indicated that PNB-Gal was a highly effective substrate for detecting β-galactosidase in Enterobacteriaceae strains. nih.govnih.gov

Table 1: Comparison of Chromogenic Substrates for β-Galactosidase Detection in Enterobacteriaceae

| Substrate | Principle | Color of Positive Result | Key Features |

| 1-Naphthyl-β-D-galactopyranoside | Enzymatic release of 1-naphthol, followed by coupling with a diazonium salt (e.g., Fast Blue B). | Black/Deep Purple | Requires a coupling agent; localized precipitate. |

| p-Naphtholbenzein-β-D-galactopyranoside (PNB-Gal) | Enzymatic release of p-naphtholbenzein. | Pink | No coupling agent needed; insoluble product. nih.gov |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | Enzymatic release of an indoxyl derivative, which is then oxidized to form an insoluble blue precipitate. | Blue | Widely used; insoluble product. nih.govnih.gov |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Enzymatic release of o-nitrophenol. | Yellow | Soluble product, typically used in broth-based assays. nih.govgoogle.commicrobenotes.com |

The selection of a particular chromogenic substrate often depends on the specific application, whether it is for qualitative screening on solid media or quantitative analysis in liquid cultures. The distinct color formation provides a clear and unambiguous signal for the presence of β-galactosidase, making these compounds invaluable tools in microbiology for the rapid identification of bacterial species.

Assessment of β-D-Galactosidase Activity in Cell Lysates and Biological Samples

The quantification of β-D-galactosidase activity in cell lysates and other biological samples is a fundamental technique in molecular biology and cellular research. 1-Naphthyl-β-D-galactopyranoside and its analogs are instrumental in these assays, which are often used to study gene expression, enzyme kinetics, and the efficacy of enzyme inhibitors.

The most common method for quantifying β-galactosidase activity involves the use of a chromogenic or fluorogenic substrate that, upon cleavage by the enzyme, produces a colored or fluorescent product. The rate of product formation, which can be measured over time using a spectrophotometer or fluorometer, is directly proportional to the concentration of active β-galactosidase in the sample.

A widely used substrate for this purpose is o-nitrophenyl-β-D-galactopyranoside (ONPG). promega.comnih.govbiocompare.com In the presence of β-galactosidase, ONPG is hydrolyzed to galactose and o-nitrophenol. ucdavis.edumicrobeonline.commicrobiologyinfo.com The latter is a yellow compound that can be quantified by measuring its absorbance at 420 nm. promega.comucdavis.edu The assay is typically performed by incubating the cell lysate with a saturating concentration of ONPG in a suitable buffer. The reaction is allowed to proceed for a defined period, after which it is stopped, often by the addition of a high pH solution like sodium carbonate. promega.com The amount of o-nitrophenol produced is then determined spectrophotometrically.

The general procedure for a β-galactosidase assay using a chromogenic substrate like ONPG in cell lysates involves several key steps:

Cell Lysis: The first step is to lyse the cells to release the intracellular contents, including the β-galactosidase enzyme. This can be achieved through various methods, such as sonication, treatment with detergents (e.g., SDS), or the use of specific lysis buffers. nih.gov

Incubation with Substrate: An aliquot of the cell lysate is then mixed with the substrate solution (e.g., ONPG) in a buffer that maintains an optimal pH for the enzyme's activity. promega.comucdavis.edu

Reaction Termination: After a specific incubation time at a controlled temperature (e.g., 37°C), the enzymatic reaction is stopped. microbiologyinfo.comnih.gov

Spectrophotometric Measurement: The absorbance of the colored product is measured at its characteristic wavelength. promega.comucdavis.edu

Calculation of Enzyme Activity: The enzyme activity is then calculated based on the amount of product formed per unit of time and normalized to the total protein concentration in the cell lysate.

Table 2: Common Substrates for β-Galactosidase Activity Assays

| Substrate | Detection Method | Product | Key Advantages |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Colorimetric (Absorbance at 420 nm) | o-Nitrophenol (yellow) | Inexpensive, well-established, suitable for standard spectrophotometers. promega.comnih.govucdavis.edu |

| p-Nitrophenyl-β-D-galactopyranoside (PNPG) | Colorimetric | p-Nitrophenol | Similar to ONPG. |

| 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) | Fluorometric | 4-Methylumbelliferone (fluorescent) | Higher sensitivity than colorimetric assays. capes.gov.br |

| Fluorescein di-β-D-galactopyranoside (FDG) | Fluorometric | Fluorescein (fluorescent) | High sensitivity, suitable for flow cytometry. capes.gov.br |

These assays are not limited to bacterial cell lysates but are also widely used in studies involving yeast and mammalian cells, particularly in the context of reporter gene assays. promega.comcapes.gov.br In such experiments, the gene encoding β-galactosidase (lacZ) is placed under the control of a specific promoter, and the level of β-galactosidase activity serves as a quantitative measure of that promoter's activity.

Computational and Structural Biology Investigations

Molecular Docking and Dynamics Simulations of 1-Naphthyl β-D-Galactopyranoside with β-D-Galactosidases

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 1-Naphthyl β-D-galactopyranoside, and a protein.

Molecular docking studies predict the preferred orientation of a ligand when bound to a protein to form a stable complex. For galactosides, docking into the active site of β-galactosidases reveals key interactions necessary for binding and catalysis. While specific docking studies for 1-Naphthyl β-D-galactopyranoside are not extensively detailed in the provided results, the principles can be inferred from studies on similar substrates like β-D-galactose and other synthetic galactosides. scispace.comresearchgate.net

Docking of β-D-galactose into the active site of β-galactosidase from Aspergillus niger has identified crucial catalytic residues, such as Glu200 and Glu298, that form strong bonding affinities with the ligand. scispace.com These interactions are vital for orienting the substrate correctly for catalysis. scispace.com The active site of β-galactosidases typically features a pocket where the galactose moiety of the substrate binds. This binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, in human β-galactosidase, all hydroxyl groups of the bound galactose form hydrogen bonds with the enzyme, and aromatic and hydrophobic residues contribute to ligand recognition through van der Waals interactions. nih.gov The larger, hydrophobic naphthyl group of 1-Naphthyl β-D-galactopyranoside would be expected to form significant hydrophobic or π-stacking interactions with aromatic residues within the active site, such as tryptophan or tyrosine, which are known to be important for substrate binding in some glycoside hydrolases. nih.gov

Simulations with other synthetic substrates, like p-nitrophenyl-β-D-galactopyranoside (pNP-βGal), in the active center of β-galactosidase from Desulfurococcus amylolyticus (DaβGal), show the substrate held in place by numerous hydrogen bonds with surrounding amino acid residues. researchgate.net This precise positioning is critical for the subsequent catalytic steps.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time. These simulations can reveal conformational changes in both the enzyme and the substrate upon binding and during the catalytic process. researchgate.netnih.gov A 150-ns MD simulation of methyl β-D-galactopyranoside analogs bound to a target protein demonstrated the stability of the binding patterns and conformation within a simulated environment. nih.gov

MD simulations of β-xylosidase complexes have shown that the root mean square deviation (RMSD) of the enzyme's backbone remains stable, typically below 2.5 Å, indicating the structural integrity of the complex during the simulation. frontiersin.org Analysis of the radius of gyration (Rg) from MD simulations can indicate the compactness of the protein-ligand complex. frontiersin.org For example, simulations of a GH43 α-l-arabinofuranosidase/β-xylosidase with various substrates showed stable Rg profiles, suggesting the complexes remained compact and rigid during the simulation period. frontiersin.org These analyses are crucial for understanding how the binding of a substrate like 1-Naphthyl β-D-galactopyranoside might induce or stabilize particular conformations of the β-galactosidase active site, which is essential for its catalytic function.

The binding of a ligand can sometimes induce conformational changes in the enzyme. For instance, NMR studies on a different protein, HasAp, showed that ligand binding induced widespread chemical shift perturbations, suggesting a conformational rearrangement in the protein. acs.org Similar dynamic changes are expected upon the binding of 1-Naphthyl β-D-galactopyranoside to β-galactosidase.

Quantum Chemical Studies on Glycosidic Bond Activation and Cleavage

Quantum chemical studies, often using density functional theory (DFT), are employed to investigate the electronic mechanisms of bond breaking and formation. nih.gov These studies are critical for understanding the activation and cleavage of the β-glycosidic bond in 1-Naphthyl β-D-galactopyranoside.

The hydrolysis of glycosidic bonds by glycoside hydrolases generally proceeds through a mechanism with significant oxocarbenium ion character at the transition state. nih.gov Quantum chemical calculations can model this process, determining the activation energy barriers for bond cleavage. For example, theoretical investigations into the cleavage of the N1-glycosidic bond in pyrimidine (B1678525) nucleosides have calculated the activation energies for bond breaking. nih.gov

Studies on cellulose (B213188) pyrolysis have used DFT to probe the activation of the glycosidic C-O bond. chemrxiv.org These calculations revealed that interactions with neighboring hydroxyl groups can significantly lower the activation energy barriers for cleavage, from around 52 kcal/mol to as low as 32-37 kcal/mol, through the formation of hydrogen bonds that stabilize the transition state. chemrxiv.org This highlights the role of the local environment in catalysis. The enzymatic cleavage of the glycosidic bond in 1-Naphthyl β-D-galactopyranoside by β-galactosidase is also expected to involve the stabilization of a transition state, likely facilitated by key acidic amino acid residues in the active site that act as proton donors and nucleophiles. youtube.com

Structural Elucidation of Enzyme-Substrate or Enzyme-Inhibitor Complexes

Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural data on how ligands like 1-Naphthyl β-D-galactopyranoside interact with their target enzymes.

X-ray crystallography can determine the three-dimensional structure of a protein-ligand complex at atomic resolution. The crystal structure of human β-galactosidase in complex with its product, galactose, reveals the precise geometry of the active site. nih.gov The galactose molecule is bound in a chair conformation, and its hydroxyl groups form a network of ten direct hydrogen bonds with the protein. nih.gov Additionally, aromatic and hydrophobic residues in the active site contribute to ligand binding through van der Waals forces. nih.gov Such detailed structural information is invaluable for understanding the basis of substrate specificity. While a specific crystal structure for a 1-Naphthyl β-D-galactopyranoside complex is not described in the search results, the principles of interaction derived from galactose complexes are directly applicable.

Table 1: Key Interacting Residues in Human β-Galactosidase with Galactose

| Interaction Type | Enzyme Components | Ligand Group |

|---|---|---|

| Hydrogen Bonds | Catalytic Residues (Glu-188, Glu-268), other active site residues | All hydroxyl groups of galactose |

| van der Waals | Aromatic and hydrophobic residues | Galactose ring |

Data derived from the crystal structure of human β-galactosidase. nih.gov

NMR spectroscopy is another powerful tool for studying ligand-protein interactions in solution. nih.gov Ligand-observed NMR methods, such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect (trNOE) spectroscopy, are particularly useful. acs.orgnih.gov STD NMR can identify which parts of a ligand are in close contact with the protein. acs.org For example, STD NMR studies of the HasAp/GaSal-2 complex showed that the aromatic core of the ligand interacts with the protein. acs.org Similarly, trNOE experiments can determine the conformation of a ligand when it is bound to a protein. nih.gov Studies on lactose (B1674315) analogues bound to galectin-1 have shown that the lectin selects a specific (syn) conformation of the ligand from the ensemble of conformations present in solution. nih.gov These NMR techniques could be applied to the 1-Naphthyl β-D-galactopyranoside/β-galactosidase complex to map the binding epitope and determine the bound conformation of the substrate.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel 1-Naphthyl β-D-Galactopyranoside Derivatives with Enhanced Properties (e.g., sensitivity, photostability)

The core structure of 1-Naphthyl β-D-galactopyranoside serves as a scaffold for the synthesis of new derivatives with superior characteristics. Research efforts are focused on creating analogues that offer heightened sensitivity, greater photostability, and improved kinetic properties for enzymatic reactions.

One strategy involves the introduction of specific functional groups to the naphthyl moiety to enhance detection. For instance, the synthesis of 4-nitro-1-naphthyl-β-D-galactopyranoside has been reported as a chromogenic substrate for hydrolytic enzymes. nih.gov This derivative releases 4-nitro-1-naphthol (B44699) upon hydrolysis, a product with significantly higher absorptivity at 450 nm compared to the commonly used p-nitrophenol at 405 nm, leading to enhanced sensitivity in assays. nih.gov The catalytic efficiency of E. coli β-D-galactosidase on this substrate was found to be three times higher than on p-nitrophenyl-β-D-galactopyranoside. nih.gov

Another major area of development is in the creation of fluorogenic and two-photon probes. These derivatives are designed for high-sensitivity detection in complex biological environments. For example, a two-photon fluorescent probe named HeckGal was synthesized using a naphthalimide core linked to an acetylated galactose. acs.org This design leverages the quenching of the fluorophore's emission by the galactose moiety. Upon enzymatic cleavage by β-galactosidase, the highly fluorescent Heck fluorophore is released, allowing for the detection of senescent cells, which exhibit increased β-galactosidase activity. acs.org Similarly, other fluorescent probes have been developed that link the β-D-galactoside moiety to fluorophores like BODIPY or rhodol, creating sensors with rapid response times, low detection limits, and suitability for in vivo imaging. rsc.orgacs.org These novel probes often exhibit enhanced tissue penetration and reduced cytotoxicity, making them powerful tools for studying enzyme activity within living systems. rsc.org

The general approach to synthesizing these derivatives often involves multi-step chemical reactions. A common pathway includes the protection of hydroxyl groups on the galactose sugar, coupling with the modified naphthol derivative, and subsequent deprotection to yield the final product. acs.orgnih.gov

Table 1: Examples of 1-Naphthyl β-D-Galactopyranoside Derivatives with Enhanced Properties

| Derivative Name | Enhanced Property | Mechanism of Action | Reference |

| 4-nitro-1-naphthyl-β-D-galactopyranoside | Increased Sensitivity | Releases 4-nitro-1-naphthol with higher molar absorptivity upon hydrolysis. | nih.gov |

| HeckGal (Naphthalimide-based probe) | Two-Photon Fluorescence, In Vivo Applicability | Enzymatic cleavage by β-galactosidase releases a highly fluorescent fluorophore. | acs.org |

| FTR-βgal | Ratiometric Fluorescence | Shows a significant ratiometric signal change upon enzymatic action, enabling quantitative imaging. | rsc.org |

| β-gal-responsive BODIPY | Photosensitizer Activation | β-galactosidase activity activates a photosensitizer, enabling targeted cell death. | rsc.org |

Integration into Advanced Biosensor Platforms for In Vitro Detection

The unique properties of 1-Naphthyl β-D-galactopyranoside and its derivatives make them ideal candidates for integration into advanced biosensor platforms. nih.gov These platforms offer rapid, sensitive, and often miniaturized methods for in vitro detection of enzyme activity, moving beyond traditional microplate assays.

Fluorescence-based biosensors are a prominent application. rsc.org Derivatives of 1-Naphthyl β-D-galactopyranoside that release a fluorescent naphthol analogue upon hydrolysis are immobilized on surfaces or incorporated into hydrogels. rsc.orgnih.gov These sensors can detect β-galactosidase activity through a measurable increase in fluorescence, which can be monitored in real-time. Such systems are being developed for applications ranging from detecting enzyme overexpression in cancer cells to the quantitative analysis of enzyme activity in food products. rsc.org

Electrochemical biosensors represent another advanced platform. While direct examples involving 1-Naphthyl β-D-galactopyranoside are emerging, the principle involves immobilizing the β-galactosidase enzyme on an electrode. In the presence of the substrate, the enzymatic reaction produces an electroactive species (like 1-naphthol), which can be detected and quantified electrochemically. This approach is analogous to systems developed for other toxins and analytes, which have demonstrated high sensitivity and potential for portability and on-site analysis. mdpi.com

Furthermore, these substrates are being incorporated into microfluidic "lab-on-a-chip" devices. These systems allow for the analysis of minute sample volumes, high-throughput screening, and precise control over reaction conditions, making them powerful tools for diagnostics and research. nih.gov

Exploring the Role of 1-Naphthyl β-D-Galactopyranoside Analogues in Glycobiology beyond Enzyme Assays

The field of glycobiology studies the crucial roles of carbohydrates (glycans) in cellular communication, recognition, and disease. nih.gov Analogues of 1-Naphthyl β-D-galactopyranoside are transitioning from being mere reporters of enzyme activity to becoming tools for probing complex biological interactions involving galactose-binding proteins, known as galectins. nih.gov

Researchers are synthesizing libraries of galactopyranoside derivatives to identify specific and potent inhibitors of galectins. nih.gov For example, a library of phenyl thio-β-D-galactopyranoside compounds was synthesized and screened for its ability to inhibit various galectins. nih.gov This work led to the discovery of compounds that selectively inhibit galectin-7, a protein implicated in cancer. nih.gov These selective inhibitors are invaluable research tools for dissecting the specific biological functions of individual galectins, which simple enzyme substrates cannot achieve. nih.gov

The development of such analogues helps in understanding how protein-carbohydrate interactions drive physiological and pathological processes, including inflammation, immune responses, and cancer metastasis. nih.gov By modifying the aglycone (the non-sugar part, in this case, the naphthyl group or its replacement) and the sugar itself, researchers can fine-tune the binding affinity and selectivity of these molecules for specific glycan-binding proteins, paving the way for potential therapeutic interventions. nih.govnih.govnih.gov

Applications in Mechanistic Enzymology to Elucidate Complex Glycosidase Functions

Mechanistic enzymology aims to understand the detailed step-by-step process of how an enzyme catalyzes a reaction. nih.gov Chromogenic and fluorogenic substrates like 1-Naphthyl β-D-galactopyranoside and its derivatives are fundamental tools in this endeavor, allowing for the kinetic analysis of glycosidase activity.

By measuring the rate of product formation (e.g., 1-naphthol) under various conditions (substrate concentration, pH, temperature), researchers can determine key enzymatic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These values provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov

The use of a series of related substrates with systematic structural modifications helps in mapping the active site of an enzyme. By observing how changes in the substrate's structure affect the kinetic parameters, scientists can infer which parts of the substrate are crucial for binding and catalysis. This information is vital for understanding the enzyme's mechanism and for designing specific inhibitors. nih.gov

Furthermore, advanced derivatives, such as two-photon probes, allow the principles of mechanistic enzymology to be applied within the complex environment of a living cell. acs.orgacs.org This enables the study of enzyme function and regulation in a more physiologically relevant context, helping to elucidate the complex roles that glycosidases play in cellular processes like senescence and signaling. acs.org

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Naphthyl β-D-galactopyranoside, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves glycosylation between naphthol derivatives and activated galactose (e.g., galactosyl chlorides or triflates) under acidic conditions. Key parameters include temperature (100–120°C), pH control (using HCl as a catalyst), and reaction time (6–12 hours). Post-synthesis purification via column chromatography or recrystallization ensures ≥98% purity. Reaction yields can be improved by using Lewis acid catalysts like BF₃·Et₂O to stabilize intermediates .

Q. Which analytical techniques are most reliable for characterizing 1-Naphthyl β-D-galactopyranoside?

- Methodological Answer :

- HPLC : For purity assessment (≥98% by UV detection at 254 nm).

- NMR Spectroscopy : ¹H and ¹³C NMR confirm glycosidic bond formation and structural integrity.

- Mass Spectrometry : ESI-MS verifies molecular weight (expected: ~306.31 g/mol for glucopyranoside analogs; adjust for galactose isomer).

- IR Spectroscopy : Detects functional groups (e.g., hydroxyl, aromatic C-H stretches) .

Q. How do the solubility properties of 1-Naphthyl β-D-galactopyranoside influence experimental design?

- Methodological Answer : The compound is soluble in water, ethanol, and DMSO but insoluble in nonpolar solvents (e.g., ether). For enzymatic assays, use aqueous buffers (pH 6–8) to maintain solubility. For organic-phase reactions, pre-dissolve in ethanol and dilute into the reaction mixture to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using 1-Naphthyl β-D-galactopyranoside as a substrate?

- Methodological Answer : Discrepancies may arise from enzyme source variability (e.g., microbial vs. mammalian β-galactosidases) or assay conditions. Mitigation strategies:

- Validate enzyme activity with a control substrate (e.g., 4-nitrophenyl β-D-galactopyranoside).

- Standardize buffer pH (6.5–7.5) and temperature (37°C).

- Use kinetic assays (e.g., Michaelis-Menten plots) to compare and across studies .

Q. What strategies improve the yield of 1-Naphthyl β-D-galactopyranoside in gram-scale synthesis?

- Methodological Answer :

- Protective Groups : Use acetyl or benzyl groups to shield reactive hydroxyls during glycosylation.

- Catalyst Optimization : Replace HCl with milder acids (e.g., p-TsOH) to reduce side reactions.

- Continuous Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1).

- Purification : Employ preparative HPLC with a C18 column for high-purity isolation .

Q. What are the implications of 1-Naphthyl β-D-galactopyranoside’s inhibition of cytochrome P450 enzymes in drug metabolism studies?

- Methodological Answer : The compound competitively inhibits CYP450 isoforms (e.g., CYP3A4), making it a probe for drug-drug interaction studies. Experimental design:

- Co-incubate with test drugs in liver microsomes.

- Quantify metabolite formation via LC-MS/MS.

- Calculate values to assess inhibition potency .

Q. Can 1-Naphthyl β-D-galactopyranoside be functionalized for targeted drug delivery systems?

- Methodological Answer : Yes, the glycosidic bond serves as a chemical handle for conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.